molecular formula C23H27N3O5 B11001784 N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11001784
M. Wt: 425.5 g/mol
InChI Key: UFGVXUGVSLLMIX-UHFFFAOYSA-N
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Description

N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE is a complex organic compound with a molecular formula of C23H27N3O5 This compound is notable for its unique structure, which includes both a quinazolinone and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate, which is then reacted with a quinazolinone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE is unique due to its combination of a quinazolinone and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C23H27N3O5/c1-14(2)21(15-9-10-18(30-3)19(13-15)31-4)25-20(27)11-12-26-22(28)16-7-5-6-8-17(16)24-23(26)29/h5-10,13-14,21H,11-12H2,1-4H3,(H,24,29)(H,25,27)

InChI Key

UFGVXUGVSLLMIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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